(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate
Description
(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate is a triazole-based compound featuring a phenyl-substituted 1,2,3-triazole core linked to a pivalate (trimethylacetyl) ester group. The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction enabling efficient construction of the heterocyclic ring . The pivalate group enhances lipophilicity and metabolic stability, making the compound suitable for applications in medicinal chemistry and materials science .
Structure
3D Structure
Properties
IUPAC Name |
(4-phenyltriazol-1-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-17-9-12(15-16-17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLQSJCNOHMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The CuAAC mechanism involves copper(I)-acetylide formation, followed by azide coordination and cyclization to form the triazole. Density functional theory (DFT) studies suggest that the pivalate group’s steric bulk marginally slows the cycloaddition rate but enhances regioselectivity by favoring linear transition states. Deprotonation of the triazole nitrogen by sodium hydride during piperidine functionalization further stabilizes the intermediate.
Challenges and Mitigation Strategies
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Copper Residue : Traces of copper in the final product may interfere with biological assays. Washing with NH₄OH reduces copper content to <10 ppm.
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Ester Hydrolysis : Overexposure to NaOH can hydrolyze the pivalate ester. Controlled reaction times (3–4 h) and low temperatures (0–5°C) mitigate this risk.
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Byproduct Formation : Silane reduction occasionally yields desilylated byproducts. Using excess triethylsilane (2.5 equiv.) suppresses this side reaction .
Chemical Reactions Analysis
(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Amine or alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's triazole moiety is known for its role in various pharmacological activities, including antifungal and antibacterial properties. Triazoles are often utilized in the synthesis of drugs targeting bacterial infections and fungal diseases. For instance, derivatives of triazoles have been shown to exhibit significant activity against resistant strains of bacteria and fungi .
Research indicates that (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate may act as a scaffold for developing new biologically active compounds. The ability to modify the triazole structure allows researchers to tailor the pharmacokinetic properties of the resultant compounds. This adaptability is crucial for optimizing drug efficacy and minimizing side effects .
Materials Science
Beyond its pharmaceutical implications, this compound is also being explored in materials science. Its unique chemical structure allows for the synthesis of polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. These materials can be utilized in coatings, adhesives, and other industrial applications .
Case Studies
Mechanism of Action
The mechanism by which (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) Core Triazole Variations
- 1,2,4-Triazole Derivatives : Compounds like 4-ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5a) replace the pivalate with a thione group, demonstrating antiproliferative activity against cancer cells (IC₅₀ = 8.2–12.4 µM) .
- Benzonitrile Substitution : 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) replaces pivalate with a benzonitrile group, synthesized in 90% yield via CuAAC, highlighting the versatility of the triazole core .
b) Ester Group Modifications
a) Antiproliferative Effects
- Triazole-Thione Hybrids : Compounds 5a and 5b () exhibit aromatase inhibition (IC₅₀ = 0.98–1.2 µM) and apoptosis induction in MCF-7 cells, outperforming letrozole (IC₅₀ = 1.2 µM) .
- Nucleoside Analogs : this compound is used in protected nucleoside synthesis (e.g., compound 12a), where the pivalate acts as a transient protecting group for hydroxyl moieties .
b) Corrosion Inhibition
The bulky pivalate group may reduce adsorption efficiency compared to smaller esters .
Physicochemical Properties
| Property | This compound | Ethyl Ester Analog | Benzonitrile Analog |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~2.1 |
| Aqueous Solubility | Low | Moderate | Low |
| Thermal Stability | High (due to tert-butyl group) | Moderate | High |
Key Insight : The pivalate group significantly increases hydrophobicity, favoring membrane permeability but complicating formulation for aqueous systems .
Biological Activity
(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate, with the CAS number 872700-72-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₃O₂, with a molecular weight of 259.30 g/mol. The compound features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 872700-72-6 |
| Density | Not specified |
| Solubility | Not specified |
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. A study focusing on similar triazole compounds demonstrated their efficacy as HIV inhibitors. The derivatives exhibited significant antiviral activity against HIV with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may also possess similar properties.
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential as an inhibitor of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Research has shown that triazole derivatives can inhibit STS activity effectively. For instance, compounds similar to this compound were evaluated for their inhibitory effects on STS using radioisotope assays in MCF-7 breast cancer cells . The most potent inhibitors demonstrated IC50 values significantly lower than existing treatments.
Study 1: Antiviral Efficacy
A series of 4-(1H-triazole) derivatives were synthesized and tested for their antiviral activity against HIV. Among these compounds, one derivative showed an EC50 value of 3.13 µM against HIV replication in TZM-bl cells . This highlights the potential for this compound to be developed into a therapeutic agent for viral infections.
Study 2: Steroid Sulfatase Inhibition
In another study focusing on STS inhibition, several triazole derivatives were synthesized and screened for their ability to inhibit STS in vitro. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced inhibitory activity. For example, certain iodine-substituted derivatives showed residual STS activity as low as 18.7% at a concentration of 100 nM . This suggests that structural modifications can significantly influence biological activity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl pivalate?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, aryl azides (e.g., 4-(azidomethyl)benzonitrile) react with phenylacetylene in the presence of Cu(I) catalysts to form the triazole core. Subsequent pivaloylation of the hydroxyl group yields the final product. Reaction optimization often involves solvent selection (e.g., DMF, THF), catalyst loading (CuI or CuSO₄/sodium ascorbate), and temperature control (room temperature to 60°C) to achieve yields >80% .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring (1,4-disubstituted) and pivalate esterification .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths, angles, and anisotropic displacement parameters. For example, triazole C–N bond lengths typically range between 1.30–1.35 Å .
- Elemental analysis : Matches calculated and observed C/H/N percentages to confirm purity .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement for triazole-containing compounds?
Discrepancies in anisotropic displacement parameters or residual electron density may arise due to disorder or twinning. Strategies include:
Q. What catalytic systems improve the efficiency of synthesizing triazole-pivalate hybrids?
Heterogeneous catalysts like nano-CoFe₂O₄/Cu(OH)₂ enhance recyclability and yield in one-pot syntheses. For example, this catalyst achieves >90% conversion in triazole formation under mild conditions (50°C, 4 h) and retains >85% activity after five cycles . Comparative studies with homogeneous Cu(I) catalysts (e.g., CuI) show trade-offs between reaction speed and catalyst recovery .
Q. How do steric and electronic effects of the pivalate group influence reactivity in downstream applications?
The bulky tert-butyl group in pivalate:
- Steric shielding : Protects labile triazole intermediates during functionalization (e.g., Suzuki coupling) .
- Electronic modulation : Enhances enantioselectivity in organocatalytic reactions by stabilizing transition states via carbonyl interactions (e.g., Hantzsch ester hydrogen bonding) .
- Hydrolytic stability : Slows ester hydrolysis compared to acetates, enabling controlled release in prodrug designs .
Q. What computational methods resolve discrepancies in biological activity data for triazole-pivalate derivatives?
Conflicting antimicrobial or enzyme inhibition results may arise from conformational flexibility. Solutions include:
- Molecular docking : Simulate binding modes to targets (e.g., α7 nicotinic receptors) using AutoDock or Schrödinger Suite. For example, triazole-pivalate hybrids show preferential binding to hydrophobic pockets via π-π stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key interactions .
Data Contradiction Analysis
Q. Why do some synthetic routes report lower yields for this compound despite optimized conditions?
Contradictions may stem from:
- Azide purity : Trace moisture in aryl azides reduces Cu(I) catalyst activity, necessitating rigorous drying .
- Side reactions : Competing Glaser coupling of alkynes or ester hydrolysis under acidic/basic conditions .
- Crystallization issues : Polymorphism or solvent inclusion in final crystallization steps alters isolated yields .
Methodological Recommendations
- For structural analysis : Combine SHELXL refinement with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π, van der Waals) .
- For synthetic scalability : Prioritize heterogeneous catalysts (e.g., nano-CoFe₂O₄/Cu(OH)₂) for greener, recyclable protocols .
- For biological studies : Validate in vitro activity with cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
